molecular formula C9H11NO3 B14835822 2-(Dimethylamino)-5-hydroxybenzoic acid

2-(Dimethylamino)-5-hydroxybenzoic acid

Cat. No.: B14835822
M. Wt: 181.19 g/mol
InChI Key: UBBXNOYRIIDDIA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-hydroxybenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring both a dimethylamino group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-hydroxybenzoic acid typically involves the introduction of the dimethylamino group and the hydroxyl group onto the benzoic acid core. One common method is through the nitration of benzoic acid, followed by reduction and subsequent dimethylation. The hydroxyl group can be introduced via hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(Dimethylamino)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)benzoic acid
  • 5-Hydroxybenzoic acid
  • 2-(Dimethylamino)-4-hydroxybenzoic acid

Uniqueness

2-(Dimethylamino)-5-hydroxybenzoic acid is unique due to the specific positioning of the dimethylamino and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(dimethylamino)-5-hydroxybenzoic acid

InChI

InChI=1S/C9H11NO3/c1-10(2)8-4-3-6(11)5-7(8)9(12)13/h3-5,11H,1-2H3,(H,12,13)

InChI Key

UBBXNOYRIIDDIA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)O)C(=O)O

Origin of Product

United States

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